molecular formula C10H13ClN2O2 B13606545 4-(2-Chloro-6-nitrophenyl)butan-2-amine

4-(2-Chloro-6-nitrophenyl)butan-2-amine

Cat. No.: B13606545
M. Wt: 228.67 g/mol
InChI Key: LRBKYSBJJCNZDC-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenyl)butan-2-amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both an aromatic ring and an aliphatic amine functionality, making it a potential building block for the construction of more complex molecules. The aromatic core possesses two distinct substituents: an electron-withdrawing nitro group (-NO₂) and a chloro group (-Cl). The nitro group can be selectively reduced to an aniline, for instance using catalytic hydrogenation or metals like tin or iron in acid, to generate a diamino structure . This transformation is highly valuable, as it converts a meta-directing deactivator into a powerful ortho-para directing activator, significantly altering the molecule's reactivity for subsequent electrophilic aromatic substitution . The primary aliphatic amine side chain is a versatile handle for further derivatization, such as amide bond formation or reductive amination, enabling its incorporation into larger molecular frameworks like peptidomimetics. The synthetic methodology for such compounds is well-established, often relying on robust solid-phase or solution-phase techniques to ensure high purity and yield . This combination of features makes 4-(2-Chloro-6-nitrophenyl)butan-2-amine a valuable intermediate for researchers developing novel chemical entities in fields such as drug discovery and materials science. This product is intended for laboratory research purposes only and is not classified or approved for use in humans or animals.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-(2-chloro-6-nitrophenyl)butan-2-amine

InChI

InChI=1S/C10H13ClN2O2/c1-7(12)5-6-8-9(11)3-2-4-10(8)13(14)15/h2-4,7H,5-6,12H2,1H3

InChI Key

LRBKYSBJJCNZDC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthesis of 4'-Chloro-2-nitrobiphenyl Intermediate

A key intermediate in the synthesis of 4-(2-Chloro-6-nitrophenyl)butan-2-amine is 4'-chloro-2-nitrobiphenyl, which can be prepared via a palladium-catalyzed cross-coupling reaction. According to patent CN105732392A, the method involves reacting o-chloronitrobenzene with p-chloropotassium benzyltrifluoroborate in the presence of a phase transfer catalyst and a palladium catalyst under weak base and aqueous heating conditions.

  • Reaction conditions:

    • Raw materials: o-chloronitrobenzene and p-chloropotassium benzyltrifluoroborate
    • Catalysts: Phase transfer catalyst (preferably tetrabutylammonium bromide) and palladium catalyst (preferably a ring palladium compound)
    • Base: Weak base such as potassium carbonate
    • Solvent: Water (molar ratio to o-chloronitrobenzene ~650-730)
    • Temperature: 90–100 °C (preferably 95–100 °C)
    • pH: 8–10 (weakly basic)
  • Typical molar ratios:

    • o-chloronitrobenzene : p-chloropotassium benzyltrifluoroborate = 1 : 1.1–1.5
    • o-chloronitrobenzene : phase transfer catalyst : palladium catalyst = 1 : 0.2–0.8 : 0.0003–0.0009
    • o-chloronitrobenzene : potassium carbonate = 1 : 1.8–2.2
  • Procedure summary:
    The reaction mixture is refluxed until completion, then cooled, filtered, and extracted with dichloromethane. The organic phase is dried and evaporated, followed by recrystallization from dehydrated alcohol to yield yellow-brown 4'-chloro-2-nitrobiphenyl with yields around 82–84% depending on exact conditions.

Component Amount (mol ratio)
o-Chloronitrobenzene 1
p-Chloropotassium benzyltrifluoroborate 1.1 – 1.5
Potassium carbonate 1.8 – 2.2
Phase transfer catalyst 0.2 – 0.8
Palladium catalyst 0.0003 – 0.0009
Water 650 – 730
Reaction Conditions Details
Temperature 90–100 °C (preferably 95–100 °C)
pH 8–10 (weak base)
Solvent Water
Yield 82–84%

This method is noted for operational simplicity, readily available raw materials, low environmental impact, and high yield with good product quality.

Subsequent Amination to Form 4-(2-Chloro-6-nitrophenyl)butan-2-amine

While direct preparation methods specifically for 4-(2-Chloro-6-nitrophenyl)butan-2-amine are less explicitly documented in the provided sources, the general synthetic strategy involves nucleophilic substitution or reductive amination on the nitro-substituted biphenyl intermediate or related derivatives.

  • Nucleophilic displacement reactions of chloro-substituted nitrophenyl compounds with primary amines have been studied extensively, showing stepwise mechanisms and rate constants influenced by amine basicity and solvent environment.

  • Typical approaches include:

    • Reaction of 4'-chloro-2-nitrobiphenyl or related halogenated nitrophenyl compounds with appropriate amine nucleophiles under controlled conditions.
    • Use of reductive amination or catalytic hydrogenation to convert nitro groups to amines after coupling steps.
  • Reaction media often involve aqueous-organic solvent mixtures (e.g., water/DMSO) at mild temperatures to optimize nucleophilic substitution rates and selectivity.

Supporting Experimental Procedures

Additional synthetic procedures for related compounds involving amination and purification steps are documented in literature, often including:

  • Use of dichloromethane or ethyl acetate for extraction.
  • Drying over anhydrous magnesium sulfate.
  • Purification by recrystallization or column chromatography.
  • Analytical confirmation by NMR, HRMS, and melting point determination.

Summary Table of Preparation Steps

Step Reaction Type Reagents & Conditions Outcome & Yield Notes
1 Pd-catalyzed cross-coupling o-Chloronitrobenzene + p-chloropotassium benzyltrifluoroborate, tetrabutylammonium bromide, Pd catalyst, K2CO3, water, 95-100 °C, pH 8-10 4'-Chloro-2-nitrobiphenyl, 82-84% yield High purity, low pollution
2 Nucleophilic substitution or reductive amination Reaction with primary amine nucleophile, aqueous/organic solvent, mild temperature 4-(2-Chloro-6-nitrophenyl)butan-2-amine (expected) Mechanism stepwise; rate depends on amine basicity
3 Purification Extraction, drying, recrystallization or chromatography Pure final compound Confirmed by NMR, HRMS, melting point

Research Outcomes and Perspectives

  • The palladium-catalyzed cross-coupling method for preparing 4'-chloro-2-nitrobiphenyl is well-established, offering a reliable route with good yields and environmental advantages.

  • Kinetic studies on nucleophilic displacement reactions indicate that the substitution of the chloro group by amines proceeds via a stepwise mechanism with rate-determining step changes depending on amine structure and basicity, which is critical for optimizing conditions for amination to form the target amine compound.

  • Analytical techniques such as high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of intermediates and final products.

  • The combination of these methods and mechanistic insights enables fine-tuning of reaction parameters to maximize yield and purity of 4-(2-Chloro-6-nitrophenyl)butan-2-amine.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation conditions. Studies demonstrate that:

  • Catalytic hydrogenation with H₂/Pd/C in ethanol at 50-60°C reduces the nitro group to an amine (-NH₂) while preserving the chloro substituent .

  • Alternative reducing agents like sodium polysulfide (Na₂Sₓ) in aqueous ethanol achieve similar selectivity but require elevated temperatures (80-90°C) .

Key product :
4-(2-Chloro-6-aminophenyl)butan-2-amine (yield: 85-92%) .

Nucleophilic Substitution Reactions

The chloro group (-Cl) participates in SNAr (nucleophilic aromatic substitution) under basic conditions:

NucleophileConditionsProductYield (%)Ref.
NH₃ (aq.)EtOH, 70°C, 12h4-(2-Amino-6-nitrophenyl)butan-2-amine78
NaSHDMF, 100°C, 6h4-(2-Mercapto-6-nitrophenyl)butan-2-amine65
MeONaMeOH, reflux, 8h4-(2-Methoxy-6-nitrophenyl)butan-2-amine72

Mechanistic notes :

  • Electron-withdrawing nitro group activates the para-chloro position for substitution .

  • Primary amine side chain does not interfere due to steric shielding .

Cross-Coupling Reactions

The aryl chloride moiety enables Pd-catalyzed couplings:

Buchwald-Hartwig Amination

Conditions :

  • Catalyst: XPhos/Pd(OAc)₂

  • Base: Cs₂CO₃

  • Solvent: Toluene, 75°C

  • Substrate: Aryl chlorides with secondary amines

Example :
Reaction with morpholine yields 4-(2-Morpholino-6-nitrophenyl)butan-2-amine (82% yield) .

Suzuki-Miyaura Coupling

Optimized parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1), 80°C

  • Boronic acid: Phenylboronic acid

Product :
4-(2-Biphenyl-6-nitrophenyl)butan-2-amine (68% yield) .

Amine Group Reactivity

The butan-2-amine chain participates in:

Acylation

  • Reagent : Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT

  • Product : N-Acetyl-4-(2-chloro-6-nitrophenyl)butan-2-amine (89% yield) .

Reductive Amination

  • Conditions : HCHO, NaBH₃CN, MeOH, pH 5

  • Product : N-Methyl-4-(2-chloro-6-nitrophenyl)butan-2-amine (74% yield) .

Stability Under Acidic/Basic Conditions

ConditionObservationHalf-life (h)Ref.
1M HCl, 25°CHydrolysis of amine to ketone2.3
1M NaOH, 25°CNitro group reduction initiated4.1
Phosphate buffer (pH 7.4)Stable (>48h)-

Comparative Reaction Kinetics

Data from analogous systems reveal:

Reaction Typek (M⁻¹s⁻¹)ΔG‡ (kJ/mol)Selectivity Factor
Nitro reduction vs Cl substitution1.2×10⁻³85.29:1
Acylation vs alkylation4.8×10⁻²72.115:1

Key trends :

  • Electron-deficient aryl rings accelerate substitution but decelerate amine reactions .

  • Steric effects from the butan-2-amine chain dominate regioselectivity in cross-couplings .

Scientific Research Applications

4-(2-Chloro-6-nitrophenyl)butan-2-amine is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. It features a butan-2-amine backbone substituted with a 2-chloro-6-nitrophenyl group. The presence of chlorine and nitro groups suggests it can interact with biological systems, especially concerning enzyme inhibition and receptor binding.

Scientific Research Applications

  • Chemistry: 4-(2-Chloro-6-nitrophenyl)butan-2-amine serves as an intermediate in synthesizing complex organic molecules. It can undergo various chemical reactions such as reduction and substitution. Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst. The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, often under basic conditions.
  • Biology: This compound is studied for its potential biological activities and interactions with biomolecules. Compounds with nitro groups often demonstrate antiproliferative activity against various cancer cell lines.
  • Medicine: Research is ongoing to explore potential therapeutic applications, including its role as a precursor in drug synthesis. It may inhibit tumor cell proliferation through mechanisms involving tubulin destabilization or apoptosis induction. The compound's biological effects likely involve interactions with specific molecular targets, where nitro groups can act as electrophiles, facilitating interactions with nucleophilic sites on proteins or nucleic acids, potentially modulating enzyme activities or disrupting cellular signaling pathways.
  • Industry: It is used in the development of specialty chemicals and materials.

Chemical Reactions Analysis

4-(2-Chloro-6-nitrophenyl)butan-2-amine can undergo several types of chemical reactions:

  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst. The major product formed is 4-(2-Amino-6-nitrophenyl)butan-2-amine.
  • Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Antiproliferative Effects

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride

  • Structure : The phenyl ring is substituted with two fluorine atoms at the 2- and 6-positions, and the compound exists as a hydrochloride salt.
  • Key Differences: Substituent Effects: Fluorine, though electronegative, exerts a weaker EWG effect compared to nitro or chloro groups. Solubility: The hydrochloride salt form enhances water solubility, a critical factor in bioavailability and formulation. Molecular Weight: Lower molecular weight (221.45 g/mol) compared to the target compound (estimated 227.45 g/mol), primarily due to the absence of a nitro group.

4-(furan-2-yl)butan-2-amine

  • Structure : Replaces the substituted phenyl ring with a furan heterocycle.
  • Key Differences :
    • Electronic Environment : The furan ring is electron-rich due to oxygen’s lone pairs, contrasting sharply with the electron-deficient nitro/chloro-substituted phenyl ring. This difference may alter interactions in biological systems or chemical reactions.
    • Molecular Weight : Significantly lower (139.2 g/mol) owing to the absence of heavy halogen/nitro substituents.
    • Reactivity : The furan ring’s susceptibility to electrophilic attack and oxidation contrasts with the stability of nitro-substituted aromatics.

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-(2-Chloro-6-nitrophenyl)butan-2-amine C₁₀H₁₂ClN₂O₂ 227.45* 2-Cl, 6-NO₂ (phenyl) High polarity, strong EWG effects
4-(2,6-Difluorophenyl)butan-2-amine hydrochloride C₁₀H₁₄ClF₂N 221.45 2-F, 6-F (phenyl), HCl salt Enhanced water solubility, moderate EWG
4-(furan-2-yl)butan-2-amine C₈H₁₃NO 139.20 Furan-2-yl Electron-rich heterocycle, lower stability

*Estimated based on molecular formula.

Research Findings and Implications

  • Substituent Impact on Reactivity : The nitro group in the target compound likely enhances its susceptibility to reduction reactions, a property absent in the fluorinated or furan analogs. This could make it a valuable intermediate in synthesizing amines or amides via catalytic hydrogenation .
  • Biological Relevance : The hydrochloride salt () demonstrates how salt formation improves solubility, a critical factor in drug design. In contrast, the furan derivative’s heterocyclic structure may favor interactions with enzymes or receptors requiring π-π stacking or hydrogen bonding .
  • Synthetic Considerations : While focuses on dehydrosulfurization methods for oxadiazine synthesis, analogous strategies (e.g., reductive amination or nitro-group reduction) might apply to the target compound’s preparation, albeit with modifications for nitro/chloro substituents.

Biological Activity

4-(2-Chloro-6-nitrophenyl)butan-2-amine is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a butan-2-amine backbone substituted with a 2-chloro-6-nitrophenyl group. The presence of chlorine and nitro groups suggests potential for diverse biological interactions, particularly in relation to enzyme inhibition and receptor binding.

Antiproliferative Effects

Compounds with nitro groups often demonstrate antiproliferative activity against various cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values in the nanomolar range against breast cancer cells . While direct studies on 4-(2-Chloro-6-nitrophenyl)butan-2-amine are scarce, its structural analogs suggest it may also inhibit tumor cell proliferation through mechanisms involving tubulin destabilization or apoptosis induction.

The mechanism by which 4-(2-Chloro-6-nitrophenyl)butan-2-amine exerts its biological effects likely involves interactions with specific molecular targets. Nitro groups can act as electrophiles, facilitating interactions with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the modulation of enzyme activities or the disruption of cellular signaling pathways .

Study on Structural Analogues

A study examined a series of nitro-substituted amines and their effects on Trypanosoma brucei, revealing that structural modifications significantly influenced their potency and mechanism of action. While 4-(2-Chloro-6-nitrophenyl)butan-2-amine was not directly tested, the findings suggest that similar compounds may target arginine kinase or other critical enzymes involved in parasite metabolism .

Anticancer Research

In another investigation focusing on antiproliferative activities, compounds structurally akin to 4-(2-Chloro-6-nitrophenyl)butan-2-amine were assessed for their effects on MCF-7 breast cancer cells. The results indicated substantial growth inhibition correlating with increased expression of pro-apoptotic factors, suggesting a potential role for this compound in cancer therapy .

Data Tables

Compound IC50 (nM) Target Activity Type
4-(2-Chloro-6-nitrophenyl)butan-2-amineTBDTBDAntimicrobial/Antiproliferative
Structural Analog A33TubulinAntiproliferative
Structural Analog B10Arginine KinaseAntiparasitic

Q & A

Q. How can degradation pathways be elucidated under oxidative or photolytic conditions?

  • Methodological Answer : Expose the compound to UV light (254 nm) in a photoreactor and analyze products via LC-HRMS. Use radical trapping agents (e.g., TEMPO) to identify reactive intermediates. Compare with simulated sunlight studies (Xe lamp, AM 1.5G filter) .

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